[3-(Ethylsulfanyl)cyclohexylidene]propanedinitrile
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Overview
Description
[3-(Ethylsulfanyl)cyclohexylidene]propanedinitrile: is an organic compound with a unique structure that includes a cyclohexylidene ring substituted with an ethylsulfanyl group and a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Ethylsulfanyl)cyclohexylidene]propanedinitrile typically involves the reaction of cyclohexanone with ethyl mercaptan to form the ethylsulfanyl derivative. This intermediate is then reacted with malononitrile under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Ethylsulfanyl)cyclohexylidene]propanedinitrile can undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at the nitrile groups to form primary amines.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [3-(Ethylsulfanyl)cyclohexylidene]propanedinitrile can be used as a building block in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be modified to create probes for studying biological systems, particularly those involving sulfur-containing groups.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [3-(Ethylsulfanyl)cyclohexylidene]propanedinitrile involves its interaction with molecular targets through its functional groups. The ethylsulfanyl group can participate in thiol-disulfide exchange reactions, while the nitrile groups can form hydrogen bonds or coordinate with metal ions. These interactions can influence various biochemical pathways and molecular processes.
Comparison with Similar Compounds
[3-(Methylsulfanyl)cyclohexylidene]propanedinitrile: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
[3-(Ethylsulfanyl)cyclohexylidene]acetonitrile: Similar structure but with an acetonitrile group instead of a propanedinitrile group.
Uniqueness:
Functional Group Diversity:
Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile building block in synthetic chemistry.
Properties
CAS No. |
62702-84-5 |
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Molecular Formula |
C11H14N2S |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
2-(3-ethylsulfanylcyclohexylidene)propanedinitrile |
InChI |
InChI=1S/C11H14N2S/c1-2-14-11-5-3-4-9(6-11)10(7-12)8-13/h11H,2-6H2,1H3 |
InChI Key |
QXQNDUIPLNAWTR-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1CCCC(=C(C#N)C#N)C1 |
Origin of Product |
United States |
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